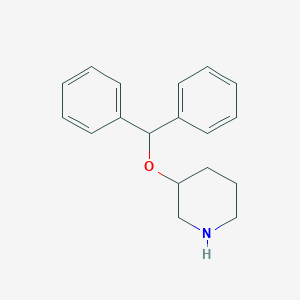
3-(Diphenylmethoxy)piperidine
Übersicht
Beschreibung
3-(Diphenylmethoxy)piperidine is a chemical compound with the molecular formula C18H21NO . It is used for research purposes .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent years due to their importance in drug design . One approach to synthesizing piperidine derivatives involves the use of palladium and rhodium hydrogenation . Another method involves the use of simple and general synthetic methods to produce piperidine-based 3D fragment building blocks .Molecular Structure Analysis
Molecular modeling studies have shown that 4-diphenylmethoxy-1-methylpiperidine derivatives interact with the calcium channel CaV1.1 . These compounds display similar binding energetics and interactions with the trans-membrane domain of 6JP5 on the opposite side relative to the channel pore .Chemical Reactions Analysis
Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(Diphenylmethoxy)piperidine include a molecular weight of 267.36500, a density of 1.09g/cm3, and a boiling point of 383.5ºC at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Piper Species and Phytochemistry
Piper species, known for their aromatic properties and usage in traditional medicine, are rich in secondary metabolites including piperidine derivatives. These species offer a vast array of bioactive compounds with potential applications in drug development, particularly in the areas of antimicrobial, antioxidant, and anti-inflammatory agents. The comprehensive review of Piper species highlights their significance in phytochemistry and the biological activities of their constituents, which may align with the pharmacological interests around 3-(Diphenylmethoxy)piperidine (Salehi et al., 2019).
Piperazine Derivatives in Therapeutics
Piperazine, a core structure in many pharmacologically active compounds, shares structural similarities with piperidine derivatives. The therapeutic applications of piperazine derivatives span across various fields, including their role as antipsychotic, antihistamine, antianginal, and antidepressant agents. This review of piperazine derivatives showcases the flexibility and importance of piperidine-like structures in designing drugs for multiple diseases, potentially encompassing applications for 3-(Diphenylmethoxy)piperidine (Rathi et al., 2016).
Pharmacology of Piperidine Alkaloids
The chemistry and pharmacology of piperidine alkaloids from the Pinus genus and related species emphasize the medicinal value of piperidine structures. These alkaloids exhibit a wide range of biological activities, including antiproliferative, antibacterial, and antiviral effects, underscoring the therapeutic potential of compounds with piperidine moieties (Singh et al., 2021).
Neurobiology and Pharmacodynamics
Exploring the neurobiological effects of compounds like phencyclidine, which is structurally related to piperidine, provides insights into the potential CNS applications of 3-(Diphenylmethoxy)piperidine. The unique pharmacological profile of such compounds, including their effects on sensory perception and potential for abuse, highlights the complex interplay between piperidine derivatives and the central nervous system (Domino, 1964).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3-benzhydryloxypiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-3-8-15(9-4-1)18(16-10-5-2-6-11-16)20-17-12-7-13-19-14-17/h1-6,8-11,17-19H,7,12-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMFVQWWCVDATC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376197 | |
| Record name | 3-(DIPHENYLMETHOXY)PIPERIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Diphenylmethoxy)piperidine | |
CAS RN |
78503-38-5 | |
| Record name | 3-(DIPHENYLMETHOXY)PIPERIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

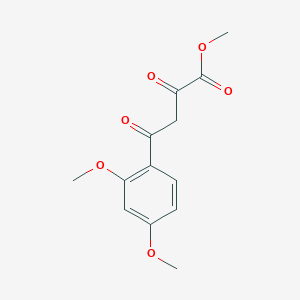
![4H-thieno[3,2-c]chromene-2-carboxylic acid](/img/structure/B1621708.png)

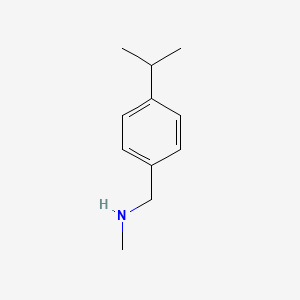
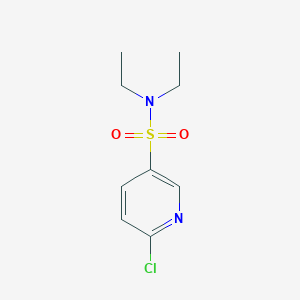
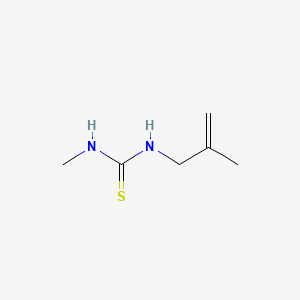
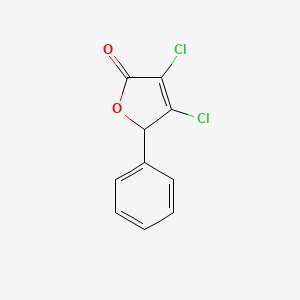


![[(4-Bromo-3-chlorophenyl)amino]hydrazinomethane-1-thione](/img/structure/B1621722.png)
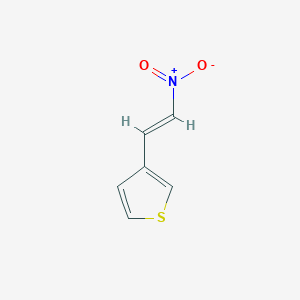
![(3R-cis)-(-)-2,3-Dihydro-7a-methyl-3-phenylpyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B1621724.png)

